molecular formula C21H23N5OS B2616082 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251598-98-7

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine

Cat. No. B2616082
M. Wt: 393.51
InChI Key: QLYGZDROULOXCW-UHFFFAOYSA-N
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Description

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure Investigations

A study by Shawish et al. (2021) explored the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research is relevant as it involves structural investigations using X-ray crystallography and DFT calculations, similar to what might be conducted for the compound . The study emphasized the importance of intermolecular interactions in determining molecular packing and the electronic properties of synthesized compounds, which could be applicable in understanding the characteristics of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine (Shawish et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) investigated the synthesis of 1,3,4-oxadiazole N-Mannich bases and their derivatives, assessing their in vitro inhibitory activity against various bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines. Such studies underscore the potential pharmaceutical applications of structurally complex compounds, including the exploration of their antimicrobial and anti-cancer properties (Al-Wahaibi et al., 2021).

Discovery of G Protein-Biased Dopaminergics

Research by Möller et al. (2017) on the discovery of G protein-biased dopaminergics featuring a pyrazolo[1,5-a]pyridine substructure highlights the exploration of compounds with specific receptor affinities. This study is particularly relevant for understanding the pharmacological potential of similar compounds in designing novel therapeutics with targeted receptor activity (Möller et al., 2017).

Molecular Interaction Studies

An investigation into the molecular interaction of antagonists with the CB1 cannabinoid receptor by Shim et al. (2002) provides a model for how similar compounds, including 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine, might interact with specific receptors. Such studies are crucial for the development of drugs targeting specific pathways or receptors (Shim et al., 2002).

Synthesis of Anticancer Agents

Research on the design, synthesis, and biological evaluation of new anticancer agents by El-Masry et al. (2022) highlights the ongoing efforts to discover and develop novel therapeutic compounds. These efforts include evaluating the cytotoxicity of compounds against cancer cell lines and their selective toxicity towards cancerous cells over normal cells, which is a key aspect of anticancer drug development (El-Masry et al., 2022).

properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGZDROULOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

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